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Compound of Interest

Compound Name: Fmoc-cycloleucine

Cat. No.: B557860 Get Quote

This guide provides a comprehensive overview of N-(9-fluorenylmethoxycarbonyl)-cycloleucine

(Fmoc-cycloleucine), a key building block in peptide synthesis and drug discovery. It is

intended for researchers, scientists, and professionals in the field of drug development, offering

detailed information on its chemical properties, structure, and applications, along with relevant

experimental protocols.

Core Properties of Fmoc-cycloleucine
Fmoc-cycloleucine is a derivative of the non-proteinogenic amino acid cycloleucine, where

the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group.[1] This protecting

group is crucial for its application in solid-phase peptide synthesis (SPPS), as it can be

selectively removed under mild basic conditions, leaving acid-labile side-chain protecting

groups intact.[2] The unique cyclic structure of the cycloleucine residue introduces

conformational constraints into peptide backbones, which can enhance metabolic stability and

receptor-binding affinity.[1]

Quantitative Data Summary
The following table summarizes the key quantitative properties of Fmoc-cycloleucine:
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Property Value Source

Chemical Formula C₂₁H₂₁NO₄ [3][4][5]

Molecular Weight 351.4 g/mol [1][3][4]

CAS Number 117322-30-2 [1][4]

Appearance White to off-white powder [1]

Melting Point 182 - 191 °C [1]

Purity (HPLC) ≥94-99% [1]

IUPAC Name

1-(9H-fluoren-9-

ylmethoxycarbonylamino)cyclo

pentane-1-carboxylic acid

[3]

SMILES

C1CCC(C1)

(C(=O)O)NC(=O)OCC2C3=CC

=CC=C3C4=CC=CC=C24

[3][6][7]

Chemical Structure
The chemical structure of Fmoc-cycloleucine consists of a central cyclopentane ring bonded

to both a carboxylic acid group and an Fmoc-protected amino group.

Figure 1: Chemical Structure of Fmoc-cycloleucine (Image of the chemical structure of Fmoc-
cycloleucine would be displayed here in a real document)

Experimental Protocols
Synthesis of Fmoc-cycloleucine
This protocol describes the synthesis of Fmoc-cycloleucine from 1-

aminocyclopentanecarboxylic acid and 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-

OSu).[8]

Materials:

1-aminocyclopentanecarboxylic acid
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9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu)

Sodium bicarbonate (NaHCO₃)

Acetonitrile

Water

2N Hydrochloric acid (HCl)

Dichloromethane (DCM)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Petroleum ether

Ethyl acetate

Procedure:

In a suitable reaction vessel, dissolve 1-aminocyclopentanecarboxylic acid (1.0 eq) and

sodium bicarbonate (2.5 eq) in a 1:1 mixture of acetonitrile and water.

To this stirring solution, add Fmoc-OSu (1.2 eq).

Allow the reaction mixture to stir overnight at room temperature.

Monitor the reaction progress using thin-layer chromatography (TLC).

Upon completion, remove the majority of the solvent by distillation under reduced pressure.

Adjust the pH of the remaining aqueous solution to 2 using 2N HCl.

Extract the product with dichloromethane (3x volumes).

Combine the organic phases, wash with saturated saline solution, and dry over anhydrous

sodium sulfate.
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Concentrate the dried organic phase under reduced pressure to yield the crude product.

Purify the crude residue by silica gel flash column chromatography using a petroleum

ether/ethyl acetate (20:1) gradient to obtain pure Fmoc-cycloleucine as a white solid.[8]

Fmoc-Solid Phase Peptide Synthesis (SPPS) using
Fmoc-cycloleucine
This protocol outlines the general steps for incorporating Fmoc-cycloleucine into a peptide

chain using manual Fmoc-SPPS.

Materials:

Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

Fmoc-cycloleucine

Coupling reagent (e.g., HCTU)

Base (e.g., N,N-Diisopropylethylamine - DIPEA or Collidine)

Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

DMF (peptide synthesis grade)

Dichloromethane (DCM)

Solid-phase synthesis vessel

Procedure:

Step 1: Resin Preparation

Place the desired amount of resin in the synthesis vessel.

Swell the resin in DMF for at least 1 hour.[9]

Wash the resin with DMF (3x).
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Step 2: Fmoc Deprotection

Add the 20% piperidine in DMF solution to the resin.

Agitate the mixture for 5-10 minutes.[9]

Drain the solution.

Repeat the piperidine treatment for another 5-10 minutes.

Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.

Step 3: Amino Acid Coupling

In a separate vial, dissolve Fmoc-cycloleucine (3-5 eq) and the coupling reagent (e.g.,

HCTU, 3-5 eq) in DMF.

Add the base (e.g., DIPEA, 6-10 eq) to the amino acid solution to activate it.

Immediately add the activated amino acid solution to the deprotected resin.

Agitate the reaction mixture for 1-2 hours, or until a Kaiser test indicates the absence of free

primary amines.[2]

Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

Step 4: Chain Elongation

Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.

Step 5: Cleavage and Final Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and any

remaining side-chain protecting groups are removed using a cleavage cocktail appropriate

for the resin and peptide sequence.

Visualizations
Workflow for Fmoc Deprotection in SPPS
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The following diagram illustrates the key steps involved in the removal of the Fmoc protecting

group from a resin-bound amino acid during solid-phase peptide synthesis.

Start:
Fmoc-AA-Resin

Resin Swelling
in DMF DMF Wash Add 20% Piperidine

in DMF
Agitate

(5-10 min) Drain Solution Repeat
Piperidine Tx

Thorough DMF Wash
(5-7x)

End:
Free Amine on Resin
(Ready for Coupling)

Click to download full resolution via product page

Caption: Fmoc deprotection workflow in solid-phase peptide synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to Fmoc-cycloleucine].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b557860#fmoc-cycloleucine-chemical-structure-and-
formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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